molecular formula C19H21NO3S B15003895 7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B15003895
M. Wt: 343.4 g/mol
InChI Key: JEDCYIWNMQBLMQ-UHFFFAOYSA-N
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Description

7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienopyridine core, which is fused with a cyclopentyloxy and methoxy-substituted phenyl ring. Its molecular formula is C18H19NO3S, and it has a molecular weight of 329.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves multiple steps, typically starting with the preparation of the thienopyridine core. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including chronic obstructive pulmonary disease (COPD) and inflammatory conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit subtype 4B phosphodiesterase, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Cyclopentyloxy)-3-methoxyphenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is unique due to its thienopyridine core and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

7-(4-cyclopentyloxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C19H21NO3S/c1-22-17-10-12(6-7-16(17)23-13-4-2-3-5-13)14-11-18(21)20-15-8-9-24-19(14)15/h6-10,13-14H,2-5,11H2,1H3,(H,20,21)

InChI Key

JEDCYIWNMQBLMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OC4CCCC4

Origin of Product

United States

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